molecular formula C24H24N4 B11990040 2-Benzyl-1-(butylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

2-Benzyl-1-(butylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11990040
M. Wt: 368.5 g/mol
InChI Key: IEISOGSWFXCGGL-UHFFFAOYSA-N
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Description

2-BENZYL-1-BUTYLAMINO-3-METHYL-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE is a complex organic compound with the molecular formula C24H24N4. This compound is part of the imidazopyridine family, known for its diverse applications in medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZYL-1-BUTYLAMINO-3-METHYL-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate amido-nitriles under mild conditions, often catalyzed by nickel . The reaction conditions are optimized to include a variety of functional groups, ensuring the formation of the desired imidazopyridine structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes rigorous quality control measures to confirm the identity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-BENZYL-1-BUTYLAMINO-3-METHYL-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

2-BENZYL-1-BUTYLAMINO-3-METHYL-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-BENZYL-1-BUTYLAMINO-3-METHYL-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazopyridine derivatives, such as:

Uniqueness

What sets 2-BENZYL-1-BUTYLAMINO-3-METHYL-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE apart is its specific substitution pattern and the presence of both benzyl and butylamino groups.

Properties

Molecular Formula

C24H24N4

Molecular Weight

368.5 g/mol

IUPAC Name

2-benzyl-1-(butylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C24H24N4/c1-3-4-14-26-23-19(15-18-10-6-5-7-11-18)17(2)20(16-25)24-27-21-12-8-9-13-22(21)28(23)24/h5-13,26H,3-4,14-15H2,1-2H3

InChI Key

IEISOGSWFXCGGL-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C(=C(C2=NC3=CC=CC=C3N12)C#N)C)CC4=CC=CC=C4

Origin of Product

United States

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